Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 415918-12-6
VCID: VC3852296
InChI: InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3
SMILES: COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F
Molecular Formula: C11H8F3NO2
Molecular Weight: 243.18 g/mol

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

CAS No.: 415918-12-6

Cat. No.: VC3852296

Molecular Formula: C11H8F3NO2

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate - 415918-12-6

Specification

CAS No. 415918-12-6
Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
IUPAC Name methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3
Standard InChI Key NLOZHNZNDVZPBE-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F
Canonical SMILES COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a planar indole core with a trifluoromethyl (-CF₃) substituent at position 6 and a methyl ester (-COOCH₃) at position 3 (Figure 1) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety facilitates further derivatization.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈F₃NO₂
Molecular Weight243.18 g/mol
Density1.4±0.1 g/cm³
Boiling Point405.6±25.0 °C (760 mmHg)
LogP2.97
Topological Polar Surface Area42.09 Ų

The trifluoromethyl group’s electron-withdrawing nature influences the indole’s electronic distribution, as evidenced by NMR shifts (δ 7.8–8.2 ppm for aromatic protons) .

Synthesis and Derivatization

Classical Synthetic Routes

The compound is typically synthesized via Ullmann-type intramolecular amination or Friedel-Crafts acylation. A CuI-K₃PO₄-DMF system enables efficient N-alkylation of methyl 1H-indole-3-carboxylate with trifluoromethylated aryl bromides, yielding 70–85% under mild conditions . Alternative routes involve esterification of 6-(trifluoromethyl)indole-3-carboxylic acid using methanol and catalytic sulfuric acid.

Flow Chemistry Approaches

Recent advancements in continuous flow synthesis enhance scalability. A Pd/C-catalyzed hydrogenation of nitro intermediates in EtOAc/EtOH at 50°C achieves >98% conversion, enabling a throughput of 3.7 g/h . This method reduces reaction times from 16 h (batch) to <2 h (flow) .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Time (h)ScalabilityReference
Ullmann Coupling8524Moderate
Esterification9012High
Flow Hydrogenation932Industrial

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound’s indole scaffold is pivotal in designing serotonin receptor modulators and kinase inhibitors. Derivatives exhibit nanomolar activity against RORγt, a target in autoimmune diseases . For instance, A-9758, an inverse agonist derived from this scaffold, shows IC₅₀ = 12 nM in IL-17 inhibition assays .

Herbicidal Activity

Functionalization at N1 and C3 positions yields auxin mimics with herbicidal properties. Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate derivatives disrupt TIR1 auxin receptors, inducing uncontrolled growth in broadleaf weeds (EC₅₀ = 0.8 μM) . Field trials demonstrate 95% efficacy against Amaranthus retroflexus at 50 g/ha .

ParameterValueSource
LD₅₀ (oral, rat)1,200 mg/kg
Flash Point199.1±23.2 °C
Storage Conditions2–8°C, desiccated

Recent Advances and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator